molecular formula C8H9N3O2 B8327231 4-(-N'-hydroxycarbamimidoyl)benzamide

4-(-N'-hydroxycarbamimidoyl)benzamide

Cat. No.: B8327231
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(-N'-Hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . Its structure features a benzamide core substituted with an N-hydroxycarbamimidoyl group, a functional motif of significant interest in medicinal chemistry. This group is known to act as a versatile zinc-binding pharmacophore, enabling the inhibition of metalloenzymes . Research into similar hydroxamic acid and amidoxime derivatives has demonstrated their potential as inhibitors of parasitic targets, such as Plasmodium falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS), highlighting the value of this chemical class in the search for novel antimalarial agents . Furthermore, the N-hydroxyamidine functionality is recognized for its chelating properties, forming stable complexes with metal ions like copper(II), which can be utilized in analytical chemistry and material science . This product is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-(N'-hydroxycarbamimidoyl)benzamide

InChI

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12)

InChI Key

AZTOWTOBHDLODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Common Reactions

  • Oxidation : This compound can undergo oxidation to form various derivatives.
  • Reduction : Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
  • Substitution : The benzamide core allows for substitution reactions to modify the compound's properties.

4-(-N'-hydroxycarbamimidoyl)benzamide exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic effects. Its ability to interact with specific molecular targets makes it relevant in several areas:

  • Enzyme Inhibition : This compound has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies indicate effective binding to AChE, suggesting its potential as an anti-Alzheimer's agent.
  • Antiviral Activity : Research has identified related compounds that inhibit the entry of viruses such as Ebola and Marburg. These compounds have shown promising results as small molecule inhibitors, suggesting potential therapeutic applications against viral infections .

Medicinal Chemistry

The compound's structure allows it to serve as a building block for developing new drugs targeting specific pathways. Its interactions with proteins and enzymes can modulate their activities, making it a candidate for further optimization in drug development .

Anticancer Properties

Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting histone deacetylases (HDACs). For instance, certain derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer cells, by inducing apoptosis and cell cycle arrest .

Industrial Applications

In addition to its biological significance, this compound is useful in industrial applications:

  • Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals and materials.
  • Buffering Agent : It has been utilized as a non-ionic organic buffering agent in biological studies, particularly in cell cultures .

Mechanism of Action

The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
4-(N'-Hydroxycarbamimidoyl)benzamide -NH-C(=NH)NHOH at C4 C8H9N3O2 179.18 g/mol HER2 binding, antitumor potential
4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide -Cl at C4, cycloheptyl linkage C15H20ClN3O2 309.79 g/mol Enhanced lipophilicity, safety data
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide -C(O)NHCH3, -OH at C2, -C2H5 at C4 C16H16N2O3 284.31 g/mol Anticancer activity (cervical cancer)
4-Trifluoromethyl-N-(pyridin-4-ylmethyl)benzamide -CF3 at C4, pyridinylmethyl group C14H11F3N2O 280.25 g/mol Improved metabolic stability
Key Observations:
  • Chlorine Substitution : Chloro derivatives (e.g., ) exhibit increased lipophilicity, enhancing membrane permeability but requiring careful toxicity evaluation.
  • Heterocyclic Modifications: Compounds with triazole or quinoline moieties (e.g., ) show antiproliferative activity against cancer cells, attributed to π-π stacking and kinase inhibition.

Functional Group Replacements

  • Hydroxycarbamimidoyl vs. Hydrazide : Replacing the hydroxycarbamimidoyl group with a hydrazide (-CONHNH2) (e.g., compound 12 in ) reduces metal-binding capacity but improves solubility.
  • Amidoxime vs. Hydroxamic Acid : Amidoxime derivatives (e.g., ) retain metal-chelating properties but differ in pharmacokinetics due to steric and electronic effects.
Key Observations:
  • Microwave synthesis () offers higher yields and shorter reaction times compared to traditional reflux methods.
  • Low yields in copper-catalyzed reactions () highlight challenges in scaling amidine derivatives.

Structural-Activity Relationships (SAR)

  • Hydrophobic Substituents : Alkyl (e.g., -C2H5) or aryl groups (e.g., styryl in ) enhance target affinity but may reduce solubility.
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups () improve metabolic stability but require balancing with toxicity.
  • Hydrogen-Bond Donors: The hydroxycarbamimidoyl group is critical for interactions with enzymatic active sites (e.g., acetylcholinesterase inhibition in ).

Q & A

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models or molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. emphasizes linking structural modifications (e.g., piperidine or pyrimidine substituents) to activity trends observed in analogous compounds .

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